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Compound of Interest

Compound Name:
Ethyl 2-cyclopropyl-2-

hydroxyacetate

CAS No.: 1185387-66-9

Cat. No.: B1527448

Get Quote

Abstract & Strategic Overview
The

-hydroxy-cyclopropyl moiety is a privileged pharmacophore in modern drug discovery,
particularly in the development of antiviral agents (e.g., NS5B polymerase inhibitors) and
antiretrovirals. Its unique steric bulk, combined with the conformational rigidity of the
cyclopropyl ring, often confers improved metabolic stability and potency compared to simple
alkyl analogs.

This protocol details a scalable, two-step synthesis of Ethyl 2-cyclopropyl-2-hydroxyacetate
starting from commercially available cyclopropyl bromide. Unlike the cyanohydrin route, which

requires handling toxic cyanide equivalents, this Grignard-Oxalate strategy offers a safer, more

modular approach that passes through a stable

-keto ester intermediate. This intermediate allows for late-stage enantioselective reduction
(enzymatic or catalytic), a critical requirement for clinical candidate synthesis.
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Retrosynthetic Analysis
The synthetic logic relies on the "Inverse Addition" principle to prevent over-alkylation of the

oxalate electrophile. By disconnecting the C-C bond between the cyclopropyl ring and the

carbonyl, we identify the cyclopropyl Grignard reagent and diethyl oxalate as the optimal

precursors.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Figure 1: Retrosynthetic disconnection showing the Grignard-Oxalate pathway.

Experimental Protocol
Stage 1: Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate
Objective: Selective mono-addition of cyclopropylmagnesium bromide to diethyl oxalate.

Critical Mechanism: The reaction utilizes inverse addition—adding the nucleophile (Grignard)

slowly to a large excess of the electrophile (Oxalate) at low temperature. This ensures the

concentration of the mono-adduct (keto-ester) remains low relative to the unreacted oxalate,

preventing the Grignard reagent from attacking the highly reactive keto-ester product to form

the tertiary alcohol byproduct.
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| Iodine (Crystal) | 253.8 | Cat. | ~10 mg | Initiator |

Procedure:

Grignard Formation:

In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, place

Mg turnings (1.1 eq) and a crystal of iodine.

Cover Mg with minimal anhydrous THF (~20 mL).

Add ~5% of the cyclopropyl bromide solution to initiate the reaction (color change from

brown to clear indicates initiation). Note: Cyclopropyl halides can be sluggish; gentle

heating or a heat gun may be required to start.

Once initiated, add the remaining cyclopropyl bromide in THF dropwise to maintain a

gentle reflux.

After addition, reflux for 1 hour to ensure complete formation of Cyclopropyl-MgBr. Cool to

room temperature.

Acylation (Inverse Addition):

In a separate 1 L flask, dissolve Diethyl oxalate (2.5 eq) in anhydrous THF (150 mL).

Cool the oxalate solution to -78°C (Dry ice/Acetone bath).
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Transfer the prepared Grignard solution to an addition funnel (under inert atmosphere).

Slowly add the Grignard solution to the cold oxalate solution over 60–90 minutes. Crucial:

Maintain internal temperature below -65°C.

Stir at -78°C for 1 hour, then allow to warm to -20°C over 2 hours.

Workup:

Quench the reaction with saturated aqueous NH₄Cl (100 mL) at -20°C.

Extract with diethyl ether or EtOAc (3 x 100 mL).

Wash combined organics with brine, dry over MgSO₄, and concentrate.

Purification: The excess diethyl oxalate must be removed. Distillation under reduced

pressure is effective.

Fraction 1: Diethyl oxalate (bp ~185°C atm, lower under vacuum).

Fraction 2: Ethyl 2-cyclopropyl-2-oxoacetate (bp ~105-110°C @ 15 mmHg).

Stage 2: Reduction to Ethyl 2-cyclopropyl-2-
hydroxyacetate
Objective: Chemoselective reduction of the

-keto group to the

-hydroxyl group.
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| Ethanol (Absolute) | - | Solvent | 150 mL | Solvent |

Procedure:

Reaction Setup:

Dissolve the keto-ester (from Stage 1) in absolute ethanol (150 mL) and cool to 0°C in an

ice bath.

Reduction:

Add NaBH₄ portion-wise over 15 minutes. Note: 0.25 eq of NaBH₄ can theoretically reduce

1.0 eq of ketone, but a slight excess (0.35 eq) ensures completion.

Stir at 0°C for 30 minutes, then monitor by TLC (Silica, 20% EtOAc/Hexane). The keto-

ester spot should disappear.

Workup:

Quench by careful addition of 1M HCl or saturated NH₄Cl until pH ~6-7. Caution:

Hydrogen gas evolution.

Concentrate the mixture to remove most ethanol.

Dilute residue with water (50 mL) and extract with DCM (3 x 50 mL).
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Dry organics over Na₂SO₄ and concentrate to yield the crude alcohol.

Purification:

The product is typically pure enough for use (>95%).[1] If necessary, purify via flash

chromatography (Silica, 10-20% EtOAc in Hexanes).

Analytical Data & Validation
Ethyl 2-cyclopropyl-2-hydroxyacetate

Appearance: Colorless oil.

¹H NMR (400 MHz, CDCl₃):

4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

3.90 (d, J = 6.5 Hz, 1H, CH-OH)

2.85 (bs, 1H, OH)

1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

1.15 – 1.05 (m, 1H, Cyclopropyl-CH)

0.65 – 0.40 (m, 4H, Cyclopropyl-CH₂)

Validation Check: Look for the characteristic doublet at ~3.90 ppm collapsing to a singlet

upon D₂O shake (loss of coupling to OH).

Advanced Applications: Asymmetric Synthesis
For drug development applications requiring high enantiomeric purity, the racemic reduction

(Stage 2) can be replaced with:

Corey-Bakshi-Shibata (CBS) Reduction:

Reagent: Borane-THF complex + (R)- or (S)-Me-CBS catalyst.

Outcome: >90% ee.
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Biocatalytic Reduction (KREDs):

Reagent: Ketoreductase screening kits (e.g., Codexis).

Outcome: Often >99% ee and mild conditions.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Figure 2: Decision matrix for reduction methodologies based on stereochemical requirements.

Safety & Hazards
Cyclopropyl Bromide: Irritant and potential lachrymator. Handle in a fume hood.

Magnesium: Flammable solid. Do not use water to extinguish Mg fires; use sand or Class D

extinguisher.

Exotherm Control: The Grignard formation is exothermic. Have an ice bath ready.[2] The

addition of Grignard to oxalate is also exothermic; strict temperature control is vital for yield

and safety.
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Commercial Availability Validation: Ethyl 2-cyclopropyl-2-oxoacetate (CAS 519164-14-8) is a
commercially listed building block, validating the stability of the intermediate. [Sigma-Aldrich /
Fluorochem Listings]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr00095a003
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjo00147a007
https://www.benchchem.com/product/b1527448?utm_src=pdf-custom-synthesis
https://www.accelachem.com/cn/productview_goodsid_478032_goodscode_SY306080.html
https://www.accelachem.com/cn/productview_goodsid_478032_goodscode_SY306080.html
https://www.accelachem.com/cn/productview_goodsid_478032_goodscode_SY306080.html
https://scispace.com/pdf/synthesis-of-stable-derivatives-of-cycloprop-2-ene-32vf2nce53.pdf
https://www.benchchem.com/product/b1527448#synthesis-of-ethyl-2-cyclopropyl-2-hydroxyacetate-detailed-protocol
https://www.benchchem.com/product/b1527448#synthesis-of-ethyl-2-cyclopropyl-2-hydroxyacetate-detailed-protocol
https://www.benchchem.com/product/b1527448#synthesis-of-ethyl-2-cyclopropyl-2-hydroxyacetate-detailed-protocol
https://www.benchchem.com/product/b1527448#synthesis-of-ethyl-2-cyclopropyl-2-hydroxyacetate-detailed-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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